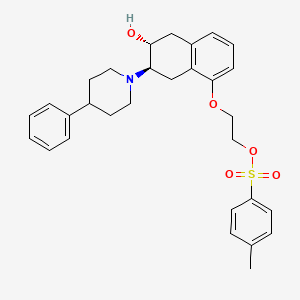
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” is a complex organic compound that features a tetralin core structure with various functional groups attached. This compound is of interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Tetralin Core: This can be achieved through cyclization reactions.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.
Attachment of the Phenylpiperidino Group: This can be done through nucleophilic substitution reactions.
Incorporation of the Tosyloxyethoxy Group: This step may involve etherification reactions using tosyl chloride and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
“(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidino group.
Substitution: The tosyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-tetralin: Lacks the tosyloxyethoxy group.
(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-ethoxy-tetralin: Has an ethoxy group instead of a tosyloxyethoxy group.
Uniqueness
The presence of the tosyloxyethoxy group in “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” may confer unique chemical properties, such as increased solubility or reactivity, compared to similar compounds.
生物活性
The compound (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin , also known by its CAS number 153215-71-5 , is a synthetic derivative of tetralin that has garnered attention for its potential biological activities, particularly in the context of neurological research. This article aims to detail its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₃₀H₃₅NO₅S
- Molecular Weight : 521.67 g/mol
- LogP : 5.50570 (indicating lipophilicity)
The structure of the compound features a tetralin core substituted with a hydroxyl group, a piperidine moiety, and a tosylate group, which may contribute to its biological interactions.
Research indicates that this compound acts as a high-affinity ligand for the vesicular acetylcholine transporter (VAChT). Its ability to bind to VAChT suggests potential applications in imaging and studying cholinergic neurotransmission, particularly in conditions like Alzheimer's disease where cholinergic deficits are observed .
Affinity Studies
In studies involving binding assays, the compound demonstrated significant affinity for various receptors related to neurotransmission. For instance:
- Binding Affinity : The compound exhibits a binding affinity (Ki) in the nanomolar range for specific serotonin receptors (5-HT1A), indicating its potential as a therapeutic agent in modulating serotonergic pathways .
In Vivo Studies
A notable study investigated the use of a radiolabeled version of this compound for positron emission tomography (PET) imaging. The study highlighted its efficacy in mapping cholinergic synapses in rodent models, providing insights into cholinergic transmission dynamics .
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various assays:
| Study Type | Findings |
|---|---|
| Binding Assays | High affinity for 5-HT1A receptors (Ki ~ 0.92 nM) |
| PET Imaging | Effective in visualizing cholinergic synapses |
| Biodistribution Studies | Favorable distribution in brain regions associated with cognition |
Potential Applications
Given its biological activity, this compound may have several applications:
- Neuroimaging : As a tracer for PET scans to visualize cholinergic activity.
- Therapeutic Development : Potential use in treating cognitive disorders by enhancing cholinergic signaling.
- Research Tool : Useful in studying serotonergic and cholinergic systems in various neurological conditions.
特性
IUPAC Name |
2-[[(6R,7R)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5S/c1-22-10-12-26(13-11-22)37(33,34)36-19-18-35-30-9-5-8-25-20-29(32)28(21-27(25)30)31-16-14-24(15-17-31)23-6-3-2-4-7-23/h2-13,24,28-29,32H,14-21H2,1H3/t28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPEXVZKOARCJ-FQLXRVMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2CC(C(C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2C[C@H]([C@@H](C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













